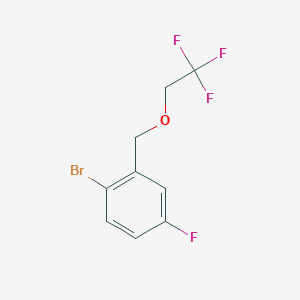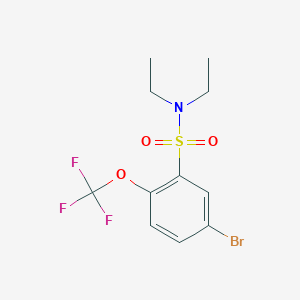![molecular formula C8H16BrN B1529165 2-Azaspiro[3.5]nonane hydrobromide CAS No. 1820706-74-8](/img/structure/B1529165.png)
2-Azaspiro[3.5]nonane hydrobromide
Descripción general
Descripción
2-Azaspiro[3.5]nonane hydrobromide is a bicyclic compound that contains a nitrogen atom and a spirocyclic ring system. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.5]nonane hydrobromide can be achieved through various methods. One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines. This three-step procedure proceeds efficiently with yields up to 90% and diastereoselectivity values up to 98:2 . Another method involves the reaction of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, with N′-(arylmethylidene)benzohydrazides, resulting in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[3.5]nonane hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Cyclization Reactions: The Reformatsky reagent reacts with imines to form spiro-β-lactams through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Ethyl cyclobutanecarboxylate anions: Used in the diastereoselective addition to Davis–Ellman’s imines.
Reformatsky reagent: Derived from methyl 1-bromocyclohexanecarboxylate and zinc, used in cyclization reactions.
Major Products Formed
The major products formed from the reactions involving this compound include:
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: Formed through the reaction with the Reformatsky reagent.
Spiro-β-lactams: Formed through intramolecular cyclization of the initial adducts of the organozinc reagent and the Schiff base.
Aplicaciones Científicas De Investigación
2-Azaspiro[3.5]nonane hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antinociceptive (pain-relieving) properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new analgesic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.5]nonane hydrobromide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to form spiro-β-lactams, which exhibit various biological activities, including antinociceptive properties . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
2-Azaspiro[3.5]nonane hydrobromide can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.
2-Azaspiro[3.4]octane: A spirocyclic compound with an intermediate ring size between 2-Azaspiro[3.3]heptane and 2-Azaspiro[3.5]nonane.
Spirocyclic oxetanes: Such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, which are valuable structural alternatives in medicinal chemistry.
The uniqueness of this compound lies in its specific ring size and the presence of a nitrogen atom, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-azaspiro[3.5]nonane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.BrH/c1-2-4-8(5-3-1)6-9-7-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISAACODSESPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)



![6-Azaspiro[3.4]octane hemioxalate](/img/structure/B1529097.png)
![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)
![tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1529099.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)




